(2-Bromo-6-methylpyridin-4-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-6-methylpyridin-4-YL)acetic acid is an organic compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . This compound is characterized by the presence of a bromine atom at the 2-position, a methyl group at the 6-position, and an acetic acid moiety at the 4-position of a pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-methylpyridin-4-YL)acetic acid can be achieved through several synthetic routes. One common method involves the bromination of 6-methylpyridin-4-ylacetic acid using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The product is then purified using techniques like recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-methylpyridin-4-YL)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(2-Bromo-6-methylpyridin-4-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-6-methylpyridin-4-YL)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and acetic acid moiety play crucial roles in its reactivity and interactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with other molecules through substitution or coupling reactions .
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-6-methylpyridin-4-YL)acetic acid: Similar structure with a chlorine atom instead of bromine.
(2-Fluoro-6-methylpyridin-4-YL)acetic acid: Similar structure with a fluorine atom instead of bromine.
(2-Iodo-6-methylpyridin-4-YL)acetic acid: Similar structure with an iodine atom instead of bromine.
Uniqueness
(2-Bromo-6-methylpyridin-4-YL)acetic acid is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom can participate in various substitution and coupling reactions, making this compound a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H8BrNO2 |
---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
2-(2-bromo-6-methylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H8BrNO2/c1-5-2-6(4-8(11)12)3-7(9)10-5/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
AMGINQQOUIULSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)Br)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.